N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-propylethanediamide
Description
N'-[2-(2H-1,3-Benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-propylethanediamide is a synthetic small molecule characterized by a benzodioxolyl-piperazine-ethyl core linked to an ethanediamide group with a propyl substituent. The benzodioxole moiety (1,3-benzodioxol-5-yl) contributes to metabolic stability, while the 4-(4-fluorophenyl)piperazine group enhances receptor-binding affinity, commonly observed in central nervous system (CNS) targeting compounds .
Properties
IUPAC Name |
N'-[2-(1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-propyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29FN4O4/c1-2-9-26-23(30)24(31)27-15-20(17-3-8-21-22(14-17)33-16-32-21)29-12-10-28(11-13-29)19-6-4-18(25)5-7-19/h3-8,14,20H,2,9-13,15-16H2,1H3,(H,26,30)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHYRXDNAPUHQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCC(C1=CC2=C(C=C1)OCO2)N3CCN(CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-propylethanediamide typically involves multiple steps:
Formation of the Benzodioxole Intermediate: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.
Introduction of the Fluorophenyl Piperazine: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with piperazine.
Coupling with the Benzodioxole Intermediate: The benzodioxole intermediate is then coupled with the fluorophenyl piperazine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-propylethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-propylethanediamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-propylethanediamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Features:
- Core Structure : The compound shares a benzodioxolyl-piperazine-ethyl backbone with analogs like N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N′-(4-fluorophenyl)ethanediamide (CAS 896347-31-2), differing in the piperazine substituent (4-fluorophenyl vs. phenyl) and the ethanediamide group (N-propyl vs. N-(4-fluorophenyl)) .
- Substituent Variations :
- Fluorine Position : The 4-fluorophenyl group in the target compound contrasts with the 2-fluorophenyl analog (CAS 896347-23-2), where fluorine position alters electronic properties and receptor binding .
- Linker Groups : Compared to N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide (CAS 297150-41-5), which uses an acetamide linker, the ethanediamide group in the target compound may enhance hydrogen-bonding capacity .
Molecular Data Table:
*Estimated based on structural analogs.
Pharmacological and Functional Insights
- Benzodioxole-Piperazine Core: This scaffold is associated with CNS activity due to piperazine’s affinity for serotonin/dopamine receptors. The 4-fluorophenyl substituent may enhance lipophilicity and blood-brain barrier penetration compared to non-fluorinated analogs .
- Ethanediamide vs.
- Fluorine Position Effects : The 4-fluorophenyl group in the target compound may offer better steric and electronic complementarity to hydrophobic receptor pockets than 2-fluorophenyl analogs, as seen in CAS 896347-23-2 .
Biological Activity
N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-propylethanediamide, often referred to as compound X, is a synthetic organic molecule that has garnered attention for its potential biological activity. This compound features a complex structure that includes a benzodioxole moiety and a piperazine derivative, suggesting possible interactions with various biological targets.
Chemical Structure
The compound can be represented by the following structural formula:
This structure indicates the presence of functional groups that may contribute to its pharmacological properties.
The biological activity of compound X is primarily attributed to its ability to interact with specific protein targets in cellular pathways. Preliminary studies suggest that it may act as an inhibitor for several kinases, which are crucial in regulating cellular functions such as proliferation and apoptosis.
In Vitro Studies
Recent research has highlighted the compound's potential efficacy against various cancer cell lines. Notably, it has shown promising results in inhibiting cell proliferation in:
- Huh7 (hepatocellular carcinoma)
- Caco2 (colorectal adenocarcinoma)
- MDA-MB 231 (breast carcinoma)
The half-maximal inhibitory concentration (IC50) values for these cell lines were reported to be below 10 μM, indicating significant potency .
Target Kinases
Compound X has been evaluated against several protein kinases, including:
| Kinase | IC50 Value (μM) |
|---|---|
| DYRK1A | 0.033 |
| CK1 | >10 |
| CDK5/p25 | <10 |
| GSK3α/β | 0.18 |
These results illustrate the selective inhibition profile of compound X, particularly its strong affinity for DYRK1A .
Case Studies
In a study analyzing the effects of compound X on tumor cell lines, it was observed that:
- Cell Viability Assays : The compound significantly reduced cell viability in HCT116 and Caco2 cells.
- Mechanistic Insights : Flow cytometry analysis indicated that treatment led to increased apoptosis in treated cells compared to controls.
These findings suggest that compound X may induce programmed cell death through kinase inhibition pathways.
Q & A
Q. What are the key synthetic strategies for synthesizing this compound, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step nucleophilic substitutions and amide coupling. For example:
- Step 1: Condensation of a benzodioxol-containing precursor with a fluorophenylpiperazine derivative under reflux in acetonitrile with a base (e.g., K₂CO₃) to form the piperazine-ethyl intermediate .
- Step 2: Amidation with propylethanediamide using coupling agents like HATU or EDCI in DMF .
Optimization Tips: - Use quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, reducing trial-and-error experimentation .
- Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .
Q. Which analytical techniques are critical for structural validation and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions (e.g., benzodioxol aromatic protons at δ 6.7–7.1 ppm, piperazine methylene signals at δ 2.5–3.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., calculated [M+H]⁺ for C₂₅H₂₈FN₃O₄: 478.2045) .
- High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) using a C18 column with UV detection at 254 nm .
Advanced Research Questions
Q. How can computational modeling resolve contradictory data on receptor binding affinity?
Methodological Answer: Contradictions in receptor activity (e.g., D3 vs. 5-HT1A receptor binding) may arise from conformational flexibility or solvent effects. Strategies include:
- Molecular Dynamics (MD) Simulations: Simulate ligand-receptor interactions in explicit solvent (e.g., TIP3P water model) to identify stable binding poses .
- Free Energy Perturbation (FEP): Quantify binding free energy differences between enantiomers or analogs (e.g., fluorophenyl vs. dichlorophenyl substitutions) .
- Docking Studies: Use AutoDock Vina to screen against homology models of off-target receptors, prioritizing residues with high B-factor values (e.g., transmembrane helices) .
Q. What experimental designs address discrepancies in observed biological activity (e.g., antimicrobial vs. neuropharmacological effects)?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., replace benzodioxol with pyrimidine) and assay against both antimicrobial (MIC assays) and neurological targets (radioligand binding for D3 receptors) .
- Metabolite Profiling: Use LC-MS to identify active metabolites in cell lysates, which may explain off-target effects .
- Dose-Response Analysis: Compare EC₅₀ values across assays; significant differences (>10-fold) suggest target-specific mechanisms .
Q. How can reaction scalability be improved without compromising yield?
Methodological Answer:
- Flow Chemistry: Implement continuous flow reactors for piperazine coupling steps, reducing reaction time from hours to minutes .
- Catalyst Screening: Test palladium/copper catalysts for Ullmann-type couplings to improve turnover number (TON) .
- Process Analytical Technology (PAT): Use in-line FTIR or Raman spectroscopy to monitor intermediate formation and adjust parameters in real time .
Data Contradiction Analysis
Q. How to reconcile conflicting solubility data in polar vs. nonpolar solvents?
Methodological Answer:
- Solubility Parameter Analysis: Calculate Hansen solubility parameters (δD, δP, δH) to identify optimal solvents (e.g., DMSO for polar regions, chloroform for lipophilic domains) .
- Co-solvency Studies: Test binary solvent systems (e.g., ethanol/water) to enhance solubility for in vivo assays .
- Crystallography: Determine crystal packing via X-ray diffraction; tight piperazine stacking may reduce solubility in nonpolar solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
